molecular formula C15H20FN3O4S B305809 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Cat. No. B305809
M. Wt: 357.4 g/mol
InChI Key: UTUVHJXHCKSJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide, also known as MS-245, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is a potent and selective inhibitor of PIM kinase, which is a serine/threonine kinase that plays a key role in the regulation of cell growth and survival. PIM kinase is overexpressed in many types of cancer, and its activity is associated with increased tumor growth and resistance to chemotherapy. By inhibiting PIM kinase, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide blocks the growth and survival of cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that are necessary for tumor growth. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. This issue can be addressed by formulating 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as a prodrug or by using alternative delivery methods.

Future Directions

There are several potential future directions for the development of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as an anti-cancer agent. One direction is the evaluation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide in clinical trials, to determine its safety and efficacy in humans. Another direction is the development of more potent and selective PIM kinase inhibitors, which could have improved anti-tumor activity and reduced toxicity. Additionally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in combination with other anti-cancer drugs, to determine if it has synergistic effects that could enhance its anti-tumor activity. Finally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in other disease models, such as autoimmune diseases or inflammatory disorders, where PIM kinase has been implicated in disease pathogenesis.

Synthesis Methods

The synthesis of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzene with sodium hydride to form the corresponding phenylsulfone. This is then reacted with N-methylglycine methyl ester to form the N-methylglycyl phenylsulfone intermediate. The final step involves the reaction of the N-methylglycyl phenylsulfone with piperidine-4-carboxylic acid to form 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide.

Scientific Research Applications

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and pancreatic cancer. In these studies, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival.

properties

Product Name

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Molecular Formula

C15H20FN3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

1-[2-[(4-fluorophenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H20FN3O4S/c1-18(24(22,23)13-4-2-12(16)3-5-13)10-14(20)19-8-6-11(7-9-19)15(17)21/h2-5,11H,6-10H2,1H3,(H2,17,21)

InChI Key

UTUVHJXHCKSJIO-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.